![molecular formula C8H18INOS B1253790 Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide CAS No. 76541-57-6](/img/structure/B1253790.png)

Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

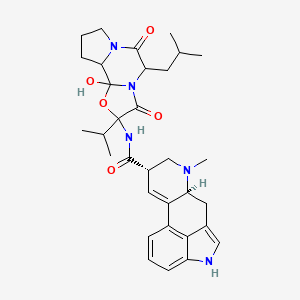

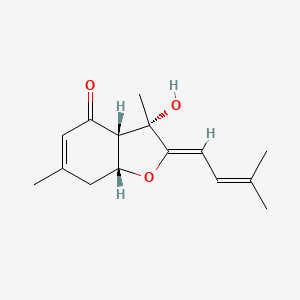

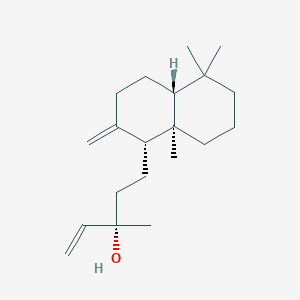

Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide, commonly known as MTS, is a chemical compound that is widely used in scientific research. It is a positively charged molecule that is often used as a labeling reagent for proteins and peptides.

Applications De Recherche Scientifique

Antibiotic Resistance Research

OXA-22, also known as OXA-23, is a β-lactamase from Acinetobacter baumannii . It plays a significant role in antibiotic resistance, particularly against β-lactam antibiotic molecules . The protein can assume different conformations, especially around the active site, which contributes to its considerable conformational motility . This property is crucial for understanding the functioning mechanism of the enzyme and designing new effective molecules for the treatment of A. baumannii .

Drug Development

The compound has been identified as a potent inhibitor of β-lactamase OXA-48 . It shows significant inhibition against OXA-48 and holds promise as a potential compound for the development of β-lactamase inhibitors . This application is particularly important in the fight against drug-resistant bacterial infections.

Organic Synthesis

Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide finds applications in organic synthesis. Its unique structure enables it to be utilized in various fields, making it an invaluable asset for innovative research.

Catalysis

The compound is also used in catalysis. Its unique structure and properties make it a versatile catalyst in various chemical reactions.

Medicinal Chemistry

In the field of medicinal chemistry, Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide is a valuable compound. It can be used in the synthesis of various pharmaceuticals and in the development of new drugs.

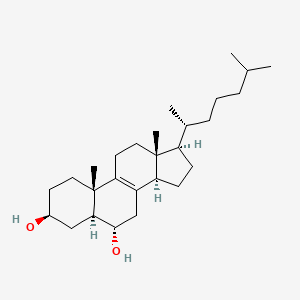

Vitamin D3 Analog Research

A compound named 22-Oxa-1, 25-Dihydroxyvitamin D3, which shares a similar naming convention with OXA-22, has been identified as a novel Vitamin D3 analog . It has been found to inhibit the growth of human breast cancer in vitro and in vivo without causing hypercalcemia . Although this compound is not exactly OXA-22, it’s worth noting the potential applications of similarly named compounds in the field of cancer research.

Mécanisme D'action

Target of Action

OXA-22, also known as Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide, is a beta-lactamase found in Ralstonia pickettii . Beta-lactamases are enzymes that provide multi-resistance to antibiotics, especially among Gram-negative bacteria . The primary targets of OXA-22 are beta-lactam antibiotics, including penams and cephalosporins .

Mode of Action

OXA-22 acts by hydrolyzing the beta-lactam ring of antibiotics, which inactivates the antibiotic and confers resistance to the bacteria . This enzyme is most effective against benzylpenicillin, cephalothin, cephaloridine, and cloxacillin .

Biochemical Pathways

The biochemical pathway of OXA-22 involves the hydrolysis of beta-lactam antibiotics by the serine beta-lactamase enzyme . This process leads to antibiotic inactivation, conferring resistance to the bacteria .

Pharmacokinetics

The related oxa-48-like beta-lactamases are known to be difficult to detect because they often cause only low-level in vitro resistance to carbapenems . Further pharmacokinetics/pharmacodynamics (PK/PD) data for OXA-22 would be beneficial .

Result of Action

The result of OXA-22 action is the inactivation of beta-lactam antibiotics, leading to antibiotic resistance in the bacteria . This resistance can lead to treatment failures, especially in the case of carbapenem antibiotics .

Action Environment

The action of OXA-22 can be influenced by various environmental factors. For instance, the presence of other antimicrobial resistance genes can enhance the resistance provided by OXA-22 . Additionally, the enzyme’s action can be affected by the bacterial species and strain, as well as the presence of plasmids and other genetic elements .

Propriétés

IUPAC Name |

trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNAKQKXXMGYQT-WSZWBAFRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(CS1)C[N+](C)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1O[C@H](CS1)C[N+](C)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481956 |

Source

|

| Record name | OXA-22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76541-57-6 |

Source

|

| Record name | OXA-22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253714.png)

![1-[(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1253716.png)

![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1253721.png)

![3-(4-Chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone](/img/structure/B1253728.png)